Cas no 175137-46-9 (3-Cyclopropyl-1H-pyrazol-5-amine)

3-Cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine compound featuring a cyclopropyl substituent on a pyrazole backbone. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in bioactive molecules. Its pyrazole core is known for versatility in medicinal chemistry, often contributing to antimicrobial, anti-inflammatory, or kinase inhibitory activity. The amine functionality at the 5-position allows for further derivatization, enabling the development of targeted compounds. This scaffold is particularly useful in the design of small-molecule inhibitors and ligand-based drug discovery.
3-Cyclopropyl-1H-pyrazol-5-amine structure
175137-46-9 structure
Product Name:3-Cyclopropyl-1H-pyrazol-5-amine
CAS No:175137-46-9
MF:C6H9N3
MW:123.155760526657
MDL:MFCD00082760
CID:65995
PubChem ID:329767777
Update Time:2025-05-24

3-Cyclopropyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Cyclopropyl-1H-pyrazol-3-amine
    • BUTTPARK 47\04-27
    • 5-AMINO-3-CYCLOPROPYL-1H-PYRAZOLE
    • 3-CYCLOPROPYL-1H-PYRAZOL-5-AMINE
    • 3-AMINO-5-CYCLOPROPYL-2H-PYRAZOLE
    • TIMTEC-BB SBB005482
    • 5-Amino-3-cyclopropylpyrazole
    • 3-Amino-5-cyclopropyl-1H-pyrazole
    • 3-Amino-5-cyclopropylpyrazole
    • 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE
    • (5-Cyclopropyl-1H-pyrazol-3-yl)amine
    • 3-Cyclopropyl-5-amino-1H-pyrazole
    • 3-Cyclopropylpyrazol-5-amine
    • 3-AMino-5-cyclopropyl-1H-...
    • 5-Cyclopropyl-1H-pyrazol-3-ylaMine
    • 1H-Pyrazol-3-amine, 5-cyclopropyl-
    • MXVAGCQKBDMKPG-UHFFFAOYSA-N
    • 3-cyclopropyl-1H-pyrazole-5-amine
    • 5-CYCLOPROPYL-1H-PYRAZOLE-3-AMINE
    • 3-cyclopropylpyrazole-5-ylamine
    • Oprea1_724831
    • 3-amino-5-cyclopropylpyrazol
    • 5-amino-3-cyclopropy
    • 3-cyclopropyl-1h pyrazol-5-amine
    • 175137-46-9
    • 5-cyclopropyl-1H-pyrazol -3-amine
    • EN300-53279
    • A3871
    • Z360149324
    • SY009280
    • AKOS022183030
    • 5-Cyclopropyl-1H-pyrazol-3-amine pound>>3-Amino-5-cyclopropyl-1H-pyrazole
    • PB25962
    • 5-cyclopropyl -1H-pyrazol-3-amine
    • STR08309
    • 3-cyclopropyl-1H-pyrazol-5 amine
    • MFCD00067985
    • 3-cyclopropyl-1H-pyrazol-5-amine;5-Cyclopropyl-1H-pyrazol-3-amine
    • AC-26264
    • 5-amino-3-cyclopropyl-pyrazole
    • FT-0692675
    • 3-cyclopropyl-5-amino-pyrazole
    • J-512370
    • SCHEMBL56939
    • 714230-91-8
    • CS-W009073
    • TS-01632
    • 3-Cyclopropyl-1H-pyrazol-5-amine, AldrichCPR
    • AM803349
    • AKOS005168055
    • DTXSID90374126
    • BCP27148
    • 1H-pyrazol-5-amine, 3-cyclopropyl-, hydrochloride
    • ALBB-021650
    • STK351990
    • 3-Cyclopropyl-1H-pyrazol-5-amine
    • MDL: MFCD00082760
    • Inchi: 1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
    • InChI Key: MXVAGCQKBDMKPG-UHFFFAOYSA-N
    • SMILES: N1C(=CC(N)=N1)C1CC1

Computed Properties

  • Exact Mass: 123.08000
  • Monoisotopic Mass: 123.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.159 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 367.5°C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.566
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 54.70000
  • LogP: 1.45050
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

3-Cyclopropyl-1H-pyrazol-5-amine Security Information

  • Signal Word:Danger
  • Hazard Statement: H315,H319
  • Warning Statement: P280G,P305
    P351
    P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38-25
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • Risk Phrases:R20/21/22

3-Cyclopropyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Cyclopropyl-1H-pyrazol-5-amine Production Method

3-Cyclopropyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175137-46-9)3-Cyclopropyl-1H-pyrazol-5-amine
Order Number:A3871
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):258.0
Email:sales@amadischem.com

3-Cyclopropyl-1H-pyrazol-5-amine Related Literature

Additional information on 3-Cyclopropyl-1H-pyrazol-5-amine

Recent Advances in the Application of 3-Cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9) in Chemical Biology and Pharmaceutical Research

The compound 3-Cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its cyclopropyl and pyrazole moieties, has demonstrated significant potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its unique physicochemical properties, including favorable logP values and hydrogen bonding capacity, which contribute to its enhanced bioavailability and target binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-Cyclopropyl-1H-pyrazol-5-amine as a core structure for developing novel JAK2 inhibitors. The research team systematically modified the amine group at position 5, creating a series of derivatives that showed remarkable selectivity against JAK2 over other kinases. The lead compound from this series exhibited an IC50 of 12 nM against JAK2 and demonstrated excellent pharmacokinetic properties in rodent models, suggesting its potential for treating myeloproliferative disorders.

In antimicrobial applications, researchers have recently reported (Antimicrobial Agents and Chemotherapy, 2024) that derivatives of 175137-46-9 show potent activity against drug-resistant Gram-positive bacteria, including MRSA and VRE. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, with particular efficacy against strains exhibiting β-lactam resistance. Molecular docking studies suggest that the cyclopropyl group plays a crucial role in binding to the allosteric site of penicillin-binding protein 2a (PBP2a).

The synthetic accessibility of 3-Cyclopropyl-1H-pyrazol-5-amine has also been improved through recent methodological advances. A 2024 Nature Protocols paper detailed a novel continuous-flow synthesis approach that reduces reaction times from hours to minutes while maintaining high yields (typically >85%). This technological breakthrough addresses previous scalability challenges and opens new possibilities for industrial-scale production of this valuable intermediate.

Emerging research in chemical biology has begun to explore the use of 175137-46-9 derivatives as covalent inhibitors. By introducing electrophilic warheads at strategic positions, several groups have created compounds that form irreversible bonds with cysteine residues in target proteins. This approach has shown particular promise in targeting undruggable oncoproteins, with preliminary results demonstrating sustained target engagement and prolonged pharmacodynamic effects in xenograft models.

Looking forward, the versatility of the 3-Cyclopropyl-1H-pyrazol-5-amine scaffold continues to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation, development as a fragment for FBDD campaigns against challenging targets, and exploration as a bioisostere for traditional heterocycles in CNS drug discovery. The compound's unique combination of synthetic tractability and diverse biological activity positions it as a valuable tool for addressing multiple unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175137-46-9)3-Cyclopropyl-1H-pyrazol-5-amine
A3871
Purity:99%
Quantity:100g
Price ($):258.0
Email